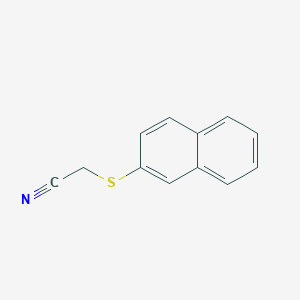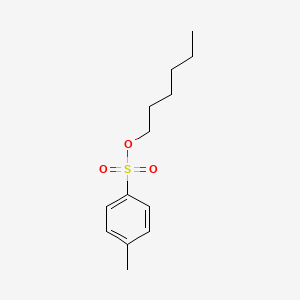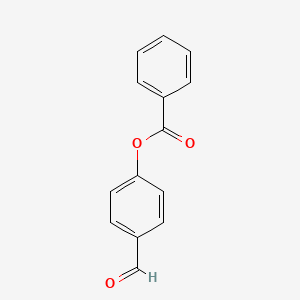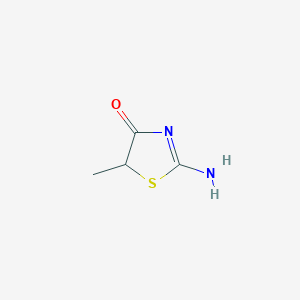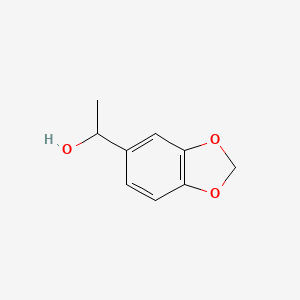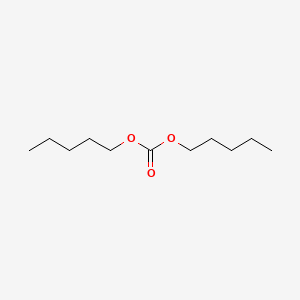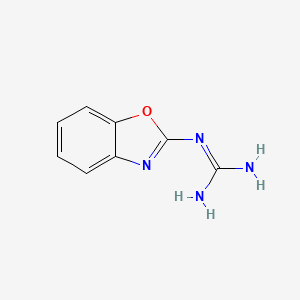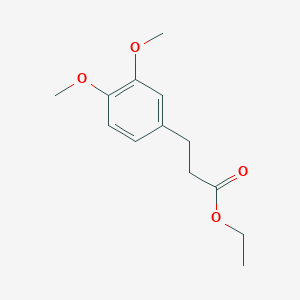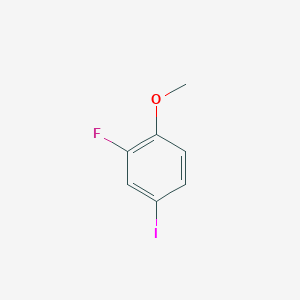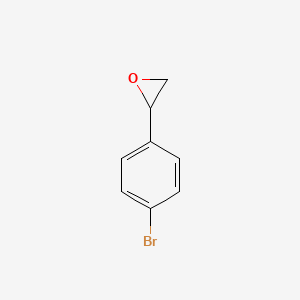
2-(4-溴苯基)环氧烷
描述
2-(4-Bromophenyl)oxirane (2-BP) is a versatile chemical compound that has been studied for its potential applications in a variety of fields. This compound is a cyclic ether with a bromine atom attached to a phenyl group, and has been found to have a range of unique properties, making it a useful molecule for scientific research. In
科学研究应用
生物活性化合物的合成
2-(4-溴苯基)环氧烷是合成各种生物活性化合物中的有价值中间体。一项研究表明其在超声波和无溶剂条件下用于合成具有抗菌性质的区域选择性对映异构加合物和杂环产物(El‐sayed, A., Maher, A., El Hashash, & Rizk, S., 2017)。
亲电环化反应
涉及2-(4-溴苯基)环氧烷的亲电环化反应用于制备化合物,如5-(4-溴苯基)-3-碘-2-(4-甲基苯基)呋喃,这是化学合成中的一个关键过程(Sniady, A., Morreale, M., & Dembinski, R., 2007)。
杂环系统中的氧化脱氢反应
该化合物在氧化脱氢反应中起着作用,产生各种杂芳烃和杂环系统(Williams, D. R., Lowder, P., Gu, Y., & Brooks, D., 1997)。
油品和燃料中的抗菌添加剂
2-(4-溴苯基)环氧烷衍生物,如反式-2-苄氧基-3(4-氯(溴苯基)环氧烷,被合成并研究其作为润滑油和燃料中抗菌添加剂的应用(Talybov, G., Akhmedova, N., & Yusubov, F., 2022)。
1,2-氧化锑杂环丙烷的合成
这种化学物质在合成异构的五配位1,2-氧化锑杂环丙烷中起着关键作用,这在有机金属化学领域中很重要(Uchiyama, Y., Kano, N., & Kawashima, T., 2003)。
立体选择性环氧烷形成
该化合物用于立体选择性环氧烷形成,这是合成各种化学和生物学重要分子的关键步骤(Bravo, P., Frigerio, M., Fronza, G., Soloshonok, V., Viani, F., Cavicchio, G., Fabrizi, G., & Lamba, D., 1994)。
衍生物的降糖活性
2-(4-溴苯基)环氧烷的衍生物,如苯基烯氧环丙酸衍生物,已被研究其降糖活性,表明具有潜在的医学应用(Eistetter, K., & Wolf, H., 1982)。
抗菌和昆虫拒食性能
从2-(4-溴苯基)环氧烷衍生的某些联苯酮环氧烷表现出抗菌和昆虫拒食活性,显示其在农业和制药领域的相关性(Thirunarayanan, G., & Vanangamudi, G., 2016)。
安全和危害
属性
IUPAC Name |
2-(4-bromophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINSLOEPXEZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953896 | |
| Record name | 2-(4-Bromophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32017-76-8 | |
| Record name | 2-(4-Bromophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Bromophenyl)oxirane in the synthesis of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan?
A1: 2-(4-Bromophenyl)oxirane serves as a crucial building block in the multi-step synthesis of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan []. It reacts with 4-Ethynyltoluene through a Sonogashira coupling-addition-cyclocondensation reaction, ultimately leading to the formation of the desired furan derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)
